LSD1 Inhibitory Potency: 2.6-Fold Advantage Over Example 38 from the Same Patent Family
In a direct head-to-head comparison within the same patent-defined assay, Example 31 (3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine) inhibits recombinant human LSD1 with an IC50 of 42 nM, representing a 2.6-fold improvement in potency over its close structural analog Example 38 (IC50 = 108 nM) [1][2]. Both compounds were tested under identical conditions: fixed LSD1 concentration incubated on ice for 15 minutes in the absence/presence of at least eight 3-fold serial dilutions of inhibitor [1][2]. This potency gap is mechanistically significant, as the 2.6-fold difference at the enzymatic level may translate into substantially divergent cellular target engagement profiles at pharmacologically relevant concentrations.
| Evidence Dimension | LSD1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | Example 38 (structurally related (hetero)aryl cyclopropylamine analog from same patent): IC50 = 108 nM |
| Quantified Difference | 2.6-fold higher potency (108 nM / 42 nM) |
| Conditions | Recombinant human GST-tagged LSD1 catalytic domain, pH 7.4, 37°C (BindingDB) or ice incubation with 3-fold serial dilutions (patent assay) |
Why This Matters
A 2.6-fold potency advantage over the nearest co-eluting analog quantifiably reduces the amount of compound required for equivalent target engagement, lowering cost-per-experiment and minimizing solvent-related artifacts in cell-based assays.
- [1] BindingDB Entry BDBM256486. LSD1 IC50 = 42 nM for US9487512 Example 31. Assay: fixed LSD1 amount, ice incubation, ≥8 three-fold serial dilutions. Deposited Oct 30, 2017. View Source
- [2] BindingDB Entry BDBM256493. LSD1 IC50 = 108 nM for US9487512 Example 38. Identical assay conditions to Example 31. Deposited Nov 5, 2020. View Source
